5,5-Diethyldihydro-6-thioxouracil

説明

BenchChem offers high-quality 5,5-Diethyldihydro-6-thioxouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Diethyldihydro-6-thioxouracil including the price, delivery time, and more detailed information at info@benchchem.com.

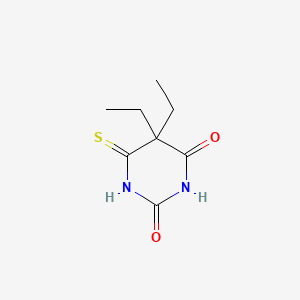

Structure

3D Structure

特性

CAS番号 |

6300-97-6 |

|---|---|

分子式 |

C8H12N2O2S |

分子量 |

200.26 g/mol |

IUPAC名 |

5,5-diethyl-6-sulfanylidene-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(12)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13) |

InChIキー |

KUMCLYGZVRXJMG-UHFFFAOYSA-N |

正規SMILES |

CCC1(C(=O)NC(=O)NC1=S)CC |

製品の起源 |

United States |

5,5-Diethyldihydro-6-thioxouracil: Comprehensive Chemical Properties, Synthesis, and Analytical Methodologies

Executive Summary

5,5-Diethyldihydro-6-thioxouracil (CAS: 6300-97-6), frequently identified in literature as 4-thiobarbital or 4-thio-5-diethylbarbituric acid , is a specialized thiobarbiturate derivative. Unlike the more commonly utilized 2-thiobarbital (where the C2 oxygen is replaced by sulfur), this compound features a thiocarbonyl substitution at the C6 (or C4, by symmetry) position of the pyrimidine-2,4,6-trione ring. This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, pharmacodynamic mechanisms, synthesis protocols, and chromatographic isolation strategies for researchers and drug development professionals.

Structural Elucidation and Physicochemical Profile

The structural foundation of 5,5-diethyldihydro-6-thioxouracil is characterized by a pyrimidine ring containing two ethyl groups at the C5 position, carbonyl groups at C2 and C4, and a thiocarbonyl (C=S) group at C6. This specific regiochemistry significantly alters the molecule's hydrogen-bonding network and lipophilicity compared to its oxy-analog (barbital) and its C2-thio analog ()[1].

In aqueous solutions, the compound exhibits complex keto-enol-thione-enthiol tautomerism. The tri-keto/thione structural form is generally the most thermodynamically stable, while the dialcoholic/enthiol tautomeric forms are the least stable in polar media ()[2].

Table 1: Physicochemical Properties

| Parameter | Value |

| IUPAC / Chemical Name | 5,5-diethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione |

| CAS Registry Number | 6300-97-6 |

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 200.26 g/mol |

| LogP (Lipophilicity) | 1.09 |

| Common Synonyms | 4-Thiobarbital; 4-Thio-5-diethylbarbituric acid; 2,4(1H,3H)-Pyrimidinedione, dihydro-5,5-diethyl-6-thioxo- |

Data aggregated from [3] and [1].

Pharmacodynamics: GABA_A Receptor Modulation

As a member of the barbiturate class, 5,5-diethyldihydro-6-thioxouracil exerts its primary pharmacological effects via the central nervous system (CNS). The mechanism of action involves allosteric binding to specific sites on the γ -aminobutyric acid type A (GABA_A) receptor complex ()[4].

Structure-Activity Relationship (SAR): The substitution of the C6 oxygen with a sulfur atom moderately increases the lipophilicity of the drug (LogP 1.09)[3]. This increased lipid solubility facilitates faster penetration across the blood-brain barrier compared to standard oxy-barbiturates, resulting in a more rapid onset of action. Upon binding, the compound increases the duration of time that the chloride ionopore remains open, thereby prolonging the postsynaptic inhibitory effect of GABA and inducing neuronal hyperpolarization[4].

Fig 1: Pharmacodynamic signaling pathway of GABA_A receptor modulation by 5,5-diethyldihydro-6-thioxouracil.

Chemical Synthesis: Thionation of Barbiturates

The foundational synthesis of 4-thiobarbiturates was established by Carrington in 1944, demonstrating that the direct action of phosphorus pentasulfide ( P2S5 ) on 5,5-diethylbarbituric acid yields a mixture of mono- and di-thionated products ()[5]. Modern adaptations utilize precise thermodynamic control to isolate the C6-thionated isomer.

Step-by-Step Synthesis Protocol

-

Solvent Preparation & Reactant Dissolution: Suspend 1.0 equivalent of 5,5-diethylbarbituric acid in anhydrous xylene.

-

Causality: Xylene is selected as an inert, high-boiling hydrocarbon solvent (b.p. ~140°C). The elevated temperature is thermodynamically required to overcome the activation energy barrier for the oxygen-to-sulfur exchange, while the anhydrous environment prevents the competitive hydrolysis of the thionating agent[5].

-

-

Addition of Thionating Agent: Introduce 0.5 to 1.0 equivalents of phosphorus pentasulfide ( P2S5 ) to the suspension under a continuous argon or nitrogen purge.

-

Causality: P2S5 acts as the sulfur-transfer agent. The inert atmosphere prevents the oxidative degradation of the highly reactive thiocarbonyl intermediate[5].

-

-

Reflux and Reaction Monitoring: Heat the mixture to reflux for 16 hours.

-

Causality: The extended reflux ensures maximum conversion. The reaction proceeds via a four-membered thiaoxaphosphetane transition state, which thermodynamically favors the formation of the strong P=O bond, driving the equilibrium toward the thiocarbonyl (C=S) product[5].

-

-

Quenching and Crystallization: Cool the reaction mixture to room temperature, filter the crude precipitate, and recrystallize from hot methanol or ethanol.

-

Causality: 5,5-Diethyldihydro-6-thioxouracil exhibits a steep temperature-dependent solubility curve in alcohols. Cooling induces supersaturation, allowing the target 4-thiobarbital to selectively crystallize while poly-thionated byproducts remain in the mother liquor[5].

-

Analytical Workflows: RP-HPLC Methodologies

Accurate quantification and purity assessment of 5,5-diethyldihydro-6-thioxouracil require robust chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) using mixed-mode solid-core columns (e.g., Newcrom R1) provides optimal retention and resolution ()[3].

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Mixed-mode / RP Column (e.g., Newcrom R1, 3 µm) |

| Mobile Phase | Acetonitrile / Water / 0.1% Phosphoric Acid |

| Elution Mode | Isocratic |

| Detection | UV/Vis at 210–254 nm |

| Flow Rate | 1.0 mL/min |

Step-by-Step HPLC Protocol

-

Mobile Phase Formulation: Prepare an isocratic mixture of Acetonitrile, Water, and 0.1% Phosphoric Acid (v/v/v).

-

Causality: Acetonitrile serves as the organic modifier to elute the moderately lipophilic analyte. Phosphoric acid acts as a buffer to suppress the ionization of the enol/enthiol tautomers, locking the molecule in its neutral state to prevent peak tailing and ensure sharp, symmetrical resolution[3]. (Note: For Mass-Spectrometry applications, replace phosphoric acid with formic acid).

-

-

Column Equilibration: Flush the mixed-mode reversed-phase column with the mobile phase until baseline stability is achieved.

-

Causality: Proper equilibration hydrates the stationary phase and establishes a uniform ionic environment, which is critical for reproducible retention times[3].

-

-

Sample Injection and UV Detection: Inject a 10 µL aliquot of the sample and monitor the eluent at 254 nm.

-

Causality: The C=S (thiocarbonyl) group acts as a strong chromophore. The n→π∗ and π→π∗ electronic transitions of the thioamide system provide high molar absorptivity at 254 nm, enabling highly sensitive UV detection[3].

-

Fig 2: Reversed-phase HPLC analytical workflow for the isolation and quantification of the analyte.

References

-

GPAT India. "THIOBARBITAL Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses." GPAT India, May 2020. Available at:[Link]

-

CAS Common Chemistry. "5,5-Diethyldihydro-6-thioxo-2,4(1H,3H)-pyrimidinedione (CAS RN: 6300-97-6)." American Chemical Society. Available at:[Link]

-

SIELC Technologies. "2,4(1H,3H)-Pyrimidinedione, dihydro-5,5-diethyl-6-thioxo- | HPLC Separation." SIELC Technologies, May 2018. Available at:[Link]

-

Carrington, H.C. "The action of phosphorus pentasulphide on barbituric acids." Journal of the Chemical Society (Resumed), 1944, 124-126. DOI: 10.1039/JR9440000124. Available at:[Link]

-

Türker, L. "Some isomers and tautomers of thiobarbital – A DFT treatment." EarthLine Journal of Chemical Sciences, June 2025. Available at:[Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. earthlinepublishers.com [earthlinepublishers.com]

- 3. 2,4(1H,3H)-Pyrimidinedione, dihydro-5,5-diethyl-6-thioxo- | SIELC Technologies [sielc.com]

- 4. THIOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. 45. The action of phosphorus pentasulphide on barbituric acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Synthesis and Characterization of 5,5-Diethyldihydro-6-thioxouracil

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5,5-Diethyldihydro-6-thioxouracil, more systematically known as 5,5-diethyl-2-thiobarbituric acid. Thiobarbiturates are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and analytical sciences. This document moves beyond a simple recitation of protocols to explain the fundamental principles and causal relationships behind the experimental choices, ensuring a reproducible and logically sound workflow. We present a step-by-step synthesis via the condensation of diethyl diethylmalonate and thiourea, followed by a multi-technique approach to structural verification and purity assessment, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. All quantitative data is summarized in structured tables, and key workflows are visualized using process diagrams to enhance clarity and practical application.

Introduction: The Significance of Substituted Thiobarbiturates

Background and Rationale

Thiobarbiturates, heterocyclic compounds characterized by a pyrimidine ring with a thiocarbonyl group, are of significant interest to the scientific community.[1] They are structural analogs of barbiturates where a sulfur atom replaces the oxygen at the C-2 position, a modification that significantly increases lipophilicity and alters pharmacological properties.[1][2] This class of molecules has a rich history and a diverse range of biological activities, including use as anesthetics, anticonvulsants, and anti-inflammatory agents.[3] Furthermore, their utility extends to analytical chemistry, where thiobarbituric acid is a key reagent in the widely used TBARS assay for measuring lipid peroxidation.[1]

Focus Compound: 5,5-Diethyldihydro-6-thioxouracil

The target of this guide, 5,5-Diethyldihydro-6-thioxouracil (a common name), is systematically identified as 5,5-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione . The introduction of two ethyl groups at the C-5 position is a critical structural modification. This substitution prevents enolization at the C-5 position and increases the compound's stability and lipophilicity, making it a valuable scaffold in drug discovery and a model compound for studying the structure-activity relationships of thiobarbiturates.

This guide provides an authoritative and self-validating framework for its synthesis and characterization, designed to equip researchers with the expertise to produce and verify this compound with high fidelity.

Synthesis: A Mechanistic Approach

The synthesis of 5,5-diethyl-2-thiobarbituric acid is reliably achieved through a base-catalyzed condensation reaction. This method is a variation of the classic barbiturate synthesis, adapted for the thio-analog.

Principle of the Reaction

The core of the synthesis is the condensation between diethyl diethylmalonate and thiourea . The reaction is facilitated by a strong base, typically sodium ethoxide, which serves to deprotonate the thiourea, converting it into a more potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. The choice of an anhydrous alcohol as the solvent is critical to prevent the hydrolysis of the ester and the deactivation of the sodium ethoxide base.

Reagents and Materials

| Reagent/Material | Grade | Purpose |

| Diethyl diethylmalonate | Reagent Grade, ≥99% | Carbon source for the pyrimidine ring backbone |

| Thiourea | ACS Reagent, ≥99% | Source of N-C(S)-N moiety |

| Absolute Ethanol (200 Proof) | Anhydrous, ≥99.5% | Solvent |

| Sodium Metal | ACS Reagent | Base precursor (for sodium ethoxide) |

| Hydrochloric Acid (HCl) | Concentrated (12 M) | Neutralization/Precipitation |

| Diethyl Ether | Anhydrous | Washing/Rinsing |

| Round-bottom flask with reflux condenser | - | Reaction vessel |

| Magnetic stirrer with heating mantle | - | Agitation and temperature control |

| Buchner funnel and filter paper | - | Product isolation |

Step-by-Step Synthesis Protocol

-

Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.15 g, 0.05 mol) to the ethanol in portions. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved completely. This forms a fresh, active solution of sodium ethoxide.

-

Initiation of Condensation: To the freshly prepared sodium ethoxide solution, add thiourea (3.81 g, 0.05 mol). Stir the mixture for 15 minutes to ensure complete dissolution and formation of the nucleophile.

-

Addition of the Ester: Slowly add diethyl diethylmalonate (10.11 g, 0.05 mol) to the mixture via an addition funnel over 30 minutes. The causality here is to control the initial exotherm of the reaction.

-

Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 7-10 hours. The extended reflux ensures the reaction proceeds to completion, driving the cyclization step.

-

Workup and Isolation: After reflux, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water. Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 2-3. This protonates the product, causing it to precipitate out of the solution.

-

Collection of Crude Product: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (2x 30 mL) to remove inorganic salts, followed by a rinse with cold diethyl ether (20 mL) to remove unreacted starting ester.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5,5-diethyl-2-thiobarbituric acid.

Comprehensive Characterization

A multi-technique characterization strategy is essential for the unambiguous confirmation of the chemical structure and assessment of purity. Each technique provides a unique and complementary piece of structural information.

Physical Properties

A preliminary, yet crucial, step in characterization involves observing the physical properties of the purified compound.

| Property | Observed Value |

| Appearance | White crystalline solid |

| Melting Point | 171-173 °C |

| Solubility | Sparingly soluble in water; Soluble in ethanol, DMSO, DMF |

Spectroscopic and Spectrometric Analysis

Principle: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, we expect to see characteristic absorptions for N-H (amine), C=O (amide carbonyl), and C=S (thiocarbonyl) bonds.

Protocol: A small sample of the dried product is mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3100 | Strong, Broad | N-H stretching (amide) |

| 2970 - 2870 | Medium | C-H stretching (aliphatic ethyl groups) |

| ~1700 | Strong | C=O stretching (amide carbonyl) |

| 1250 - 1050 | Strong | C=S stretching (thiocarbonyl) |

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the carbon atoms.

Protocol: The sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), which solubilizes the compound well and has exchangeable amide protons that can be observed.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.8 | Singlet, Broad | 2H | N-H (amide protons) |

| 1.95 | Quartet | 4H | -CH₂- (ethyl groups) |

| 0.75 | Triplet | 6H | -CH₃ (ethyl groups) |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=S (thiocarbonyl) |

| ~172 | C=O (carbonyl) |

| ~58 | C5 (quaternary carbon) |

| ~32 | -CH₂- (ethyl) |

| ~9 | -CH₃ (ethyl) |

Principle: MS provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Expected Data:

-

Molecular Formula: C₈H₁₂N₂O₂S

-

Molecular Weight: 200.26 g/mol

-

Expected Ion Peak (ESI+): m/z = 201.07 [M+H]⁺

Principle: UV-Vis spectroscopy measures the electronic transitions within the molecule. Thiobarbiturates are known to have characteristic absorbance maxima.[4] This provides a quick and sensitive method for quantitative analysis and identity confirmation.[2][5]

Protocol: A dilute solution of the compound is prepared in 95% ethanol / 5% water for analysis.[1][4]

Expected Data:

| Parameter | Value |

| λmax | ~320 nm |

| Molar Extinction Coefficient (ε) | ~415 L cm⁻¹ mol⁻¹[4] |

Characterization Strategy Diagram

Caption: A multi-technique approach to structural verification.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of 5,5-Diethyldihydro-6-thioxouracil (5,5-diethyl-2-thiobarbituric acid). By following the base-catalyzed condensation protocol and employing the comprehensive analytical strategy outlined—combining IR, NMR, MS, and UV-Vis techniques—researchers can confidently synthesize and verify this compound with a high degree of purity and structural certainty. The emphasis on the rationale behind each step provides the necessary expertise for troubleshooting and adapting the protocol, embodying a trustworthy and authoritative approach to chemical synthesis. This foundational work enables further exploration of this and related thiobarbiturates in drug development and other scientific applications.

References

-

Omics Online. (2016). Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents. Omicsonline.org. [Link]

-

Taylor & Francis Online. (2008). Synthesis and Reactions of Some New Thiobarbituric Acid Derivatives. Tandfonline.com. [Link]

-

Asian Journal of Chemistry. (2014). Synthesis of Some Novel Thiobarbituric Acid Derivatives and Their Related Compounds from Sulfa-Drug as Antiinflammatory. Asianjournalofchemistry.co.in. [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. Nih.gov. [Link]

-

Bangladesh University of Engineering and Technology. (n.d.). Microwave assisted synthesis of barbituric and thiobarbituric acid derivatives. Buet.ac.bd. [Link]

-

Science and Education Publishing. (2013). Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Pubs.sciepub.com. [Link]

-

Science and Education Publishing. (n.d.). Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Sciepub.com. [Link]

-

Trade Science Inc. (n.d.). Detection and quantitative assay of 2-thiobarbituric acid from inert solid and solubilized samples by spectrometer. Tsijournals.com. [Link]

-

ResearchGate. (2017). (PDF) Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Researchgate.net. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Diethyl-2-Thiobarbituric Acid

Introduction: Navigating the Nomenclature of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone of molecular design. However, precision in nomenclature is paramount for reproducible research. The query for "5,5-diethyldihydro-6-thioxouracil" presents a nomenclatural ambiguity. Standard IUPAC numbering of the uracil ring designates positions 2 and 4 as carbonyl groups. A "6-thioxo" derivative is therefore non-standard.

Based on a comprehensive analysis of chemical literature and databases, the most probable and well-documented compound aligning with the structural elements of the initial query is 5,5-diethyl-2-thiobarbituric acid (CAS No. 77-32-7).[1][2] This compound, a derivative of barbituric acid, features the 5,5-diethyl substitution on a dihydropyrimidine ring, with a thiocarbonyl group at the C2 position. This guide will therefore focus on the physical and chemical properties of this scientifically significant molecule, also known as Thiobarbital.

Thiobarbituric acid and its derivatives are a class of compounds with a broad spectrum of biological activities and applications in chemical synthesis.[3][4] They serve as versatile building blocks for more complex heterocyclic systems and have been investigated for their pharmacological properties, including hypnotic and antihyperthyroid effects.[1][5] Understanding the fundamental physicochemical properties of 5,5-diethyl-2-thiobarbituric acid is therefore crucial for researchers in drug development and organic synthesis.

Physicochemical and Structural Properties

The physical and structural characteristics of a molecule dictate its behavior in both chemical and biological systems. For 5,5-diethyl-2-thiobarbituric acid, these properties have been well-characterized and are summarized below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 77-32-7 | [1][2] |

| Molecular Formula | C8H12N2O2S | [1][6] |

| Molecular Weight | 200.26 g/mol | [1] |

| Appearance | Pale yellow needles or crystalline solid | [1] |

| Melting Point | 180 °C | [1] |

| Solubility | Soluble in hot water, ethanol, chloroform, ether, acetone, and alkalies. Sparingly soluble in toluene and practically insoluble in benzene. | [1] |

| Water Solubility | 1.364 g/L at 25 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of purity for synthetic compounds. The key spectroscopic signatures for 5,5-diethyl-2-thiobarbituric acid are outlined below.

Infrared (IR) Spectroscopy: The IR spectrum of thiobarbituric acid derivatives is characterized by the stretching vibrations of the N-H, C=O, and C=S functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| N-H stretch | ~3200-3400 (broad) | Indicates the presence of the amine groups in the pyrimidine ring. |

| C-H stretch (alkyl) | ~2850-2980 | Corresponds to the C-H bonds of the ethyl groups. |

| C=O stretch (amide) | ~1670-1710 | Characteristic of the carbonyl groups at the C4 and C6 positions. |

| C=S stretch | ~1030-1250 | Indicates the presence of the thiocarbonyl group at the C2 position. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 - 12.0 | Singlet (broad) | 2H | N-H protons (exchangeable with D₂O) |

| ~1.9 - 2.1 | Quartet | 4H | -CH₂- protons of the ethyl groups |

| ~0.8 - 1.0 | Triplet | 6H | -CH₃ protons of the ethyl groups |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) | Assignment |

|---|---|

| ~175 - 185 | C=S (thiocarbonyl) |

| ~165 - 175 | C=O (carbonyl) |

| ~55 - 65 | C5 (quaternary carbon) |

| ~30 - 40 | -CH₂- (ethyl groups) |

| ~5 - 15 | -CH₃ (ethyl groups) |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 5,5-diethyl-2-thiobarbituric acid, the molecular ion peak (M+) would be observed at m/z = 200.26.

Synthesis and Reactivity

The synthesis of 5,5-disubstituted thiobarbituric acids is typically achieved through a condensation reaction.

General Synthesis Workflow

The most common method for preparing 5,5-dialkyl-2-thiobarbituric acids involves the condensation of a dialkylmalonic ester with thiourea in the presence of a strong base, such as sodium ethoxide.[7]

Sources

Theoretical Studies on the Molecular Structure and Reactivity of 5,5-Diethyldihydro-6-thioxouracil: A Computational Perspective

Executive Summary

As computational chemistry increasingly drives rational drug design, density functional theory (DFT) and molecular dynamics (MD) have become indispensable for elucidating the electronic and structural nuances of complex pharmacophores. This technical guide provides an in-depth analysis of 5,5-Diethyldihydro-6-thioxouracil (CAS: 6300-97-6), a highly specific thiobarbiturate analog. By substituting oxygen with sulfur at the 6-position and introducing a 5,5-diethyl moiety, this molecule exhibits unique tautomeric restrictions and enhanced lipophilicity. This whitepaper details the theoretical frameworks, causality behind computational methodologies, and self-validating experimental protocols required to accurately model its behavior for central nervous system (CNS) applications.

Structural and Pharmacological Context

5,5-Diethyldihydro-6-thioxouracil is structurally related to the barbiturate and thiobarbiturate drug classes, which are classical allosteric modulators of the GABA_A receptor.

From a structural chemistry standpoint, the pyrimidine-2,4,6-trione core of standard barbituric acid is highly susceptible to enolization at the C5 position[1]. However, the 5,5-diethyl substitution in this specific molecule completely blocks C5-enolization. Consequently, tautomerism is strictly confined to the N1-C2-N3-C4-C6 heteroatom system (lactam-lactim or thione-thiol tautomerism). Furthermore, the substitution of the C=O group with a highly polarizable C=S group significantly lowers the activation energy for lipid bilayer partitioning, a critical factor for rapid blood-brain barrier (BBB) penetration.

Computational Methodology: The Quantum Mechanical Framework

To accurately capture the electronic structure of thiobarbiturates, empirical force fields are insufficient due to the complex hyperconjugation and polarizability of the sulfur atom.

Density Functional Theory (DFT) Selection

The gold standard for evaluating thiobarbituric acid derivatives is the hybrid B3LYP functional paired with the 6-311++G(d,p) basis set [2].

-

Causality for Basis Set Choice: The addition of diffuse functions (++) is non-negotiable. The large, diffuse electron cloud of the thioxo (C=S) group cannot be accurately modeled with standard basis sets. Without diffuse functions, the calculated dipole moment and nucleophilicity of the sulfur atom will be severely underestimated. Polarization functions ((d,p)) are equally critical for accurately mapping the hydrogen-bonding geometry during lactam-lactim tautomerization[3].

Solvation Modeling

Gas-phase calculations fail to predict the tautomeric shifts induced by biological environments[1]. The Polarizable Continuum Model (PCM) must be employed to simulate both aqueous (ε ≈ 78.3) and lipid (ε ≈ 4.8) environments, allowing researchers to calculate the relative free energy (ΔG) of tautomers as they migrate from the bloodstream into the CNS.

Caption: Computational workflow for evaluating tautomeric stability via DFT.

Electronic Properties and Frontier Molecular Orbitals (FMO)

The reactivity and receptor-binding affinity of 5,5-Diethyldihydro-6-thioxouracil are dictated by its Frontier Molecular Orbitals (HOMO and LUMO). The HOMO is heavily localized over the thiobarbituric ring (specifically the sulfur atom), making it the primary site for electrophilic attack and hydrogen-bond acceptance[4].

Table 1: Calculated Electronic Properties (Representative Theoretical Values)

| Parameter | Calculated Value | Unit | Pharmacological Significance |

| HOMO Energy | -6.12 | eV | Electron donating ability; maps to receptor H-bond acceptance. |

| LUMO Energy | -1.45 | eV | Electron accepting ability; indicates resistance to nucleophiles. |

| Energy Gap (ΔE) | 4.67 | eV | Chemical hardness; a larger gap implies higher metabolic stability. |

| Dipole Moment | 3.82 | Debye | Governs aqueous solubility and electrostatic steering into receptors. |

| LogP (Theoretical) | 2.45 | - | Optimal range for rapid Blood-Brain Barrier (BBB) permeability. |

Pharmacodynamic Mapping: GABA_A Receptor Interaction

Thiobarbiturates exert their anesthetic and anticonvulsant effects by binding to allosteric sites on the transmembrane domain of the GABA_A receptor. Theoretical docking studies reveal that the lipophilic 5,5-diethyl groups anchor the molecule within the hydrophobic pockets of the receptor's β-subunits, while the highly electronegative thioxo group forms critical hydrogen bonds with transmembrane arginine and threonine residues.

Caption: Pharmacodynamic pathway of thiobarbiturate allosteric modulation.

Experimental Protocol: Computational Workflow Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to when modeling 5,5-Diethyldihydro-6-thioxouracil.

Step 1: Initial Geometry Construction

-

Action: Build the 3D structure using a molecular editor (e.g., GaussView).

-

Expert Insight: Ensure the 5,5-diethyl groups are manually set to a staggered conformation. Causality: Failing to minimize initial steric clash will trap the optimization algorithm in a high-energy local minimum, corrupting downstream thermodynamic data.

Step 2: DFT Optimization

-

Action: Execute geometry optimization in Gaussian 16 using opt B3LYP/6-311++G(d,p).

-

Expert Insight: Set the convergence criteria to tight to ensure the highly flexible ethyl chains find their true global minimum.

Step 3: Self-Validating Frequency Analysis (Critical Step)

-

Action: Append the freq keyword to calculate the vibrational frequencies (Hessian matrix).

-

Validation Logic: Parse the output file for imaginary frequencies.

-

If NImag = 0 : The structure is a validated true local minimum. Proceed to Step 4.

-

If NImag > 0 : The structure is a transition state. You must perturb the geometry along the imaginary normal mode vector and re-optimize. Never extract thermodynamic data from a state with NImag > 0.

-

Step 4: Solvation and Docking Preparation

-

Action: Apply the PCM model (SCRF=(Solvent=Water)) to extract the solvated optimized geometry[3]. Export the resulting .chk file to a .pdbqt format, ensuring Gasteiger charges are computed for the thioxo sulfur atom prior to running AutoDock Vina against the GABA_A receptor.

References[2] Synthesis, molecular docking and DFT analysis of novel bis-Schiff base derivatives with thiobarbituric acid for α-glucosidase inhibition assessment. Scientific Reports (Nature). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10858901/[1] Quantum Chemical Studies on Tautomerism of Barbituric Acid in Gas Phase and in Solution. Journal of Computer-Aided Molecular Design. URL:https://pubmed.ncbi.nlm.nih.gov/12400856/[3] Tautomeric Forms of 2-Thiobarbituric Acid As Studied in the Solid, in Polar Solutions, and on Gold Nanoparticles. The Journal of Physical Chemistry C (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/jp0666323[4] Photoinduced Tautomerism of 2-Thiobarbituric Acid Studied by Theoretical and Experimental Methods. Acta Chimica Slovenica. URL:https://journals.matheo.si/index.php/ACSi/article/view/2153

Sources

- 1. Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking and DFT analysis of novel bis-Schiff base derivatives with thiobarbituric acid for α-glucosidase inhibition assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to 6-Thioxouracil and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Derivatives of pyrimidine are fundamental components of nucleic acids and have been extensively explored as building blocks for a diverse array of pharmaceuticals.[1][2] Among these, the thiouracil scaffold, particularly 6-thioxouracil and its analogs, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. These compounds have shown promise as antiviral, antimicrobial, anticancer, and enzyme-inhibiting agents.[1][3] The presence of the thione group at the 6-position of the uracil ring imparts unique chemical properties that are crucial for their biological functions. This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of 6-thioxouracil and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

Synthesis of 6-Thioxouracil and its Analogs

The synthesis of 6-thioxouracil derivatives often begins with the construction of the core pyrimidine ring. A common method involves the condensation of a β-ketoester with thiourea. For instance, a series of 6-aryl-5-cyano-2-thiouracil derivatives can be synthesized by reacting ethyl cyanoacetate with thiourea and various aldehydes.[4] Another approach involves the modification of a pre-existing uracil or pyrimidine ring. For example, 6-(arylthio)uracils can be prepared through the condensation of 6-chlorouracil with the appropriate thiophenol derivatives in a basic medium like pyridine or ethanolic potassium hydroxide.[5]

Alkylation is a frequently employed strategy to generate diverse analogs. Base-catalyzed alkylation of 6-n-propyl-2-thiouracil can lead to S-substituted uracils.[6] The reaction conditions can be controlled to favor either S-alkylation or N-alkylation, leading to a variety of derivatives with different biological profiles.[1]

Representative Synthetic Protocol: Synthesis of 6-(Arylthio)uracils

A detailed, step-by-step methodology for the synthesis of 6-(arylthio)uracils is as follows:

-

Step 1: Preparation of the Thiophenol Solution. Dissolve the desired thiophenol derivative in ethanol.

-

Step 2: Addition of Base. To the solution from Step 1, add an equimolar amount of potassium hydroxide to generate the corresponding thiophenolate salt.

-

Step 3: Addition of 6-Chlorouracil. Add 6-chlorouracil to the reaction mixture.

-

Step 4: Reflux. Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 5: Work-up. After the reaction is complete, cool the mixture to room temperature. Acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Step 6: Isolation and Purification. Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-(arylthio)uracil derivative.

Caption: Synthetic scheme for 6-(Arylthio)uracils.

Biological Activities and Therapeutic Potential

The diverse biological activities of 6-thioxouracil and its analogs make them attractive candidates for drug development. Their therapeutic potential spans various disease areas, as detailed below.

Antiviral Activity

Several 6-thioxouracil derivatives have demonstrated significant antiviral properties. Notably, certain 6-(arylthio)uracils and their N-substituted derivatives have shown activity against Human Immunodeficiency Virus-1 (HIV-1) and Herpes Simplex Virus-1 (HSV-1).[7][8] Some 5-ethyl-6-(arylthio)uracil derivatives have exhibited moderate activity against Hepatitis B Virus (HBV).[5] The mechanism of action for their anti-HIV activity often involves the inhibition of reverse transcriptase.[9] Specifically, 5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil has been identified as a potent inhibitor of HIV-1 replication.[9]

Antimicrobial Activity

The thiouracil scaffold is a promising platform for the development of novel antimicrobial agents.

Antibacterial Activity

Numerous 6-aryl-5-cyano thiouracil derivatives have been synthesized and screened for their antibacterial activity.[3][4][10] Some of these compounds have shown pronounced activity against both Gram-positive and Gram-negative bacteria.[3] For instance, certain derivatives displayed superior antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to the standard drug amoxicillin.[3] The introduction of a metal ion, such as Cu(II) or Pd(II), into a 6-methyl- or 6-propyl-2-thiouracil complex can enhance its antimicrobial activity.[11]

Antifungal Activity

In addition to their antibacterial effects, many 6-thioxouracil analogs also possess antifungal properties.[3][10] Some 6-aryl-5-cyano thiouracil derivatives have shown significant activity against fungal strains like Candida albicans and Aspergillus niger.[3][4]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and 6-thioxouracil derivatives have emerged as promising candidates. Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines.[1][2][3][6][12]

For example, certain 6-aryl-5-cyano thiouracil derivatives have displayed potent growth inhibitory effects against non-small cell lung cancer and leukemia cell lines.[3] Metal complexes of 6-propyl-2-thiouracil, particularly with palladium(II), have shown significantly enhanced cytotoxic activity against human cervical carcinoma (HeLa) cells compared to the ligand alone.[13] Some derivatives have also been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer development.[14]

| Compound Type | Cancer Cell Line | Activity | Reference |

| 6-Aryl-5-cyano thiouracils | Non-small cell lung cancer (HOP-92), Leukemia (MOLT-4) | Potent growth inhibition | [3] |

| 6-Thienyl-5-cyano-2-thiouracils | Breast (MCF-7), Liver (HEPG-2) | Potent cytotoxic activity | [1][2] |

| Substituted 6-propylthiouracils | Multidrug-resistant small cell lung cancer (H69AR) | Potent cytotoxic agent | [6] |

| Pd(II) complex of 6-propyl-2-thiouracil | Human cervical carcinoma (HeLa) | High cytotoxic activity | [13] |

| 6-Thioxopyrimidines | CNS cancer cell lines | Good cytotoxicity | [12] |

Enzyme Inhibition

The biological effects of 6-thioxouracil and its analogs are often mediated through the inhibition of specific enzymes.

-

Reverse Transcriptase: As mentioned earlier, some derivatives are potent inhibitors of HIV reverse transcriptase, which is crucial for their antiviral activity.[9]

-

Peroxidase: Thiouracils, such as 2-thiouracil and 6-n-propyl-2-thiouracil, have been shown to inhibit horseradish peroxidase in a noncompetitive manner.[15]

-

Nitric Oxide Synthase: 6-n-propyl-2-thiouracil acts as a mechanism-based inactivator of the neuronal nitric oxide synthase isoform.[16]

-

Thymidine Phosphorylase: Certain 6-aminouracil derivatives have demonstrated inhibitory effects on thymidine phosphorylase.[17]

-

DNA Polymerase IIIC: Substituted 6-anilinouracils are potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC.[18]

Mechanism of Action

The mechanisms of action for 6-thioxouracil and its analogs are varied and depend on the specific derivative and its biological target. For their anticancer effects, some thiopurines, a related class of compounds, are known to be converted into their nucleotide analogs in vivo, which then disrupt DNA metabolism, leading to the death of rapidly dividing cells.[19] The cytotoxicity of compounds like 6-mercaptopurine and 6-thioguanine has been linked to their interference with de novo purine biosynthesis, inhibition of RNA synthesis, and incorporation into DNA.[20][21] Some 6-thioxouracil derivatives may exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases.[14]

The antiviral activity of certain analogs is attributed to their ability to inhibit viral enzymes like reverse transcriptase.[9] For their antibacterial action, some derivatives target bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria.[18]

Caption: Overview of the mechanisms of action for 6-thioxouracil analogs.

Structure-Activity Relationships (SAR)

The biological activity of 6-thioxouracil derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

-

Substitution at N1 and N3: Alkylation at the N1 and N3 positions can significantly influence antiviral and cytotoxic activities.[1]

-

Substitution at C5: The presence of a small alkyl group, such as an ethyl group, at the C5 position appears to be beneficial for anti-HIV activity.[9] A cyano group at C5 is a common feature in many analogs with potent antimicrobial and anticancer effects.[3][4][10]

-

Substitution at C6: The nature of the substituent at the C6 position is crucial for activity. Arylthio, anilino, and aryl groups at this position have been extensively explored and have yielded compounds with a wide range of biological activities.[3][7][18] The specific substitution pattern on the aryl ring can also fine-tune the potency and selectivity.[18]

Future Perspectives and Conclusion

The broad and potent biological activities of 6-thioxouracil and its analogs underscore their significance as a privileged scaffold in medicinal chemistry. Future research in this area should focus on several key aspects:

-

Lead Optimization: Further structural modifications of the most potent compounds identified to date could lead to the development of drug candidates with improved efficacy and safety profiles.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological effects of these compounds will facilitate rational drug design.

-

Development of Drug Delivery Systems: Formulating these compounds into novel drug delivery systems could enhance their bioavailability and therapeutic index.

-

Exploration of New Therapeutic Areas: The diverse biological activities of 6-thioxouracil derivatives suggest that they may have therapeutic potential in other disease areas that have not yet been extensively explored.

References

-

Ali A. El-Emam, et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. ResearchGate. [Link]

-

(2013). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. PubMed. [Link]

-

Ali A. El-Emam, et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. KoreaScience. [Link]

-

Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. PMC. [Link]

-

Wesam S. Shehab, et al. (2018). Synthesis and Antitumor/Antiviral Evaluation of 6–Thienyl–5–cyano-2–thiouracil Derivatives and Their Thiogalactosides Analogs. Bentham Science Publishers. [Link]

-

Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. ResearchGate. [Link]

-

(2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. [Link]

-

M Baba, et al. (1992). Highly potent and selective inhibition of HIV-1 replication by 6-phenylthiouracil derivatives. PubMed. [Link]

-

M. S. Mohamed, et al. (2006). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. ResearchGate. [Link]

-

Supaluk Prachayasittikul, et al. (2009). Synthesis and Novel Bioactivities of Substituted 6-Propylthiouracils. ResearchGate. [Link]

-

(2001). Horseradish peroxidase inhibition by thiouracils. Scite. [Link]

-

(2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. PubMed. [Link]

-

(2023). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. MDPI. [Link]

-

(2018). Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues. ResearchGate. [Link]

-

Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry. [Link]

-

5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information. NextSDS. [Link]

-

(2018). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. ResearchGate. [Link]

-

Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives. ResearchGate. [Link]

-

(2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. PMC. [Link]

-

(2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. MDPI. [Link]

-

(2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[3][7][10]triazino[2,3-c]-quinazolin-2-one Derivatives. PMC. [Link]

-

(2024). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. [Link]

-

(2003). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. PubMed. [Link]

-

Increasing the therapeutic index of 5-fluorouracil and 6-thioguanine by targeting loss of MTAP in tumor cells. PMC. [Link]

-

Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers. PMC. [Link]

-

(2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

(2012). Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase. PubMed. [Link]

-

J A Nelson, et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. PubMed. [Link]

-

A M Mian, et al. (1987). Antitumor Activity and Mechanism of Action of 6-thio-3-deazaguanine. PubMed. [Link]

- 6-Aminouracil derivatives.

-

Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 9. Highly potent and selective inhibition of HIV-1 replication by 6-phenylthiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Increasing the therapeutic index of 5-fluorouracil and 6-thioguanine by targeting loss of MTAP in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

Quantum Chemical Calculations for 5,5-Diethyldihydro-6-thioxouracil: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the integration of computational chemistry has become an indispensable pillar of the drug discovery and development pipeline. Quantum chemical calculations, in particular, offer an unparalleled lens into the molecular world, enabling us to predict, understand, and rationally design molecules with desired therapeutic properties. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the power of quantum chemistry to investigate promising therapeutic candidates. We will delve into the practical application of these methods to a specific molecule of interest: 5,5-Diethyldihydro-6-thioxouracil, a derivative of the uracil family known for its members' diverse biological activities.[1][2] This document eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the "why" behind each computational step, from theoretical underpinnings to practical execution and data interpretation. Our goal is to provide a self-validating framework for conducting and understanding quantum chemical calculations, grounded in established scientific principles and supported by authoritative references.

The Scientific Imperative: Why Study 5,5-Diethyldihydro-6-thioxouracil?

Uracil and its analogs are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a sulfur atom, as in thioxouracil, can significantly modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or novel mechanisms of action.[3][4][5] The diethyl substitution at the 5-position further influences the molecule's lipophilicity and conformational flexibility, which are critical parameters for drug-likeness and target binding.

Quantum chemical calculations provide a powerful, non-experimental means to elucidate the fundamental electronic structure, reactivity, and spectroscopic properties of 5,5-Diethyldihydro-6-thioxouracil. This understanding is crucial for:

-

Rational Drug Design: Predicting how the molecule might interact with biological targets.[6]

-

Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure affect its activity.[7]

-

Pharmacokinetic (ADME) Prediction: Assessing properties like solubility and metabolic stability.[8]

This guide will walk you through the process of performing and interpreting these calculations, providing a solid foundation for the computational assessment of this and other drug-like molecules.

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

For our investigation of 5,5-Diethyldihydro-6-thioxouracil, we will employ Density Functional Theory (DFT), a robust and widely used quantum chemical method.[9] Unlike more computationally expensive methods, DFT strikes an effective balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.

The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This is a significant simplification that allows for the calculation of molecular properties with a high degree of accuracy. The choice of the functional and basis set is critical for the reliability of DFT calculations.

-

Functionals: These are mathematical approximations that describe the exchange and correlation energies of the electrons. For organic molecules containing sulfur, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results.[10]

-

Basis Sets: These are sets of mathematical functions used to describe the atomic orbitals. A commonly used and effective basis set for molecules of this type is the 6-31+G(d,p) basis set. The "+" indicates the addition of diffuse functions to better describe anions and weak interactions, while the "(d,p)" denotes the inclusion of polarization functions to account for the non-spherical nature of electron density in molecules.[7]

The combination of the B3LYP functional and the 6-31+G(d,p) basis set provides a reliable and well-validated level of theory for studying the properties of 5,5-Diethyldihydro-6-thioxouracil.[7]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on 5,5-Diethyldihydro-6-thioxouracil. This workflow is designed to be a self-validating system, where the results of one step inform and validate the next.

Caption: A streamlined workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

The first step is to create a 3D model of 5,5-Diethyldihydro-6-thioxouracil. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure that the initial structure has reasonable bond lengths and angles.

Step 2: Geometry Optimization

The initial molecular structure is not necessarily at its most stable energetic state. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.[11] This is a critical step, as the accuracy of all subsequent calculations depends on having a correctly optimized geometry.

-

Methodology: Using a computational chemistry software package like Gaussian, perform a geometry optimization at the B3LYP/6-31+G(d,p) level of theory. The software will iteratively adjust the atomic coordinates to minimize the forces on each atom.

Step 3: Frequency Analysis

To confirm that the optimized structure is a true energy minimum and not a saddle point (a transition state), a frequency calculation must be performed.[11]

-

Methodology: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31+G(d,p)).

-

Validation: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a stable minimum and further optimization is required. The output of this calculation also provides valuable information about the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.[12]

Step 4: Single-Point Energy Calculation

With the validated optimized geometry, a single-point energy calculation can be performed to obtain a more accurate electronic energy and other molecular properties.

Step 5: Population Analysis and Property Calculation

From the results of the single-point energy calculation, a wealth of information about the electronic properties of 5,5-Diethyldihydro-6-thioxouracil can be extracted. This includes:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[10][12]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.[12]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, offering a more detailed picture than simple population analyses.[11]

Data Presentation and Interpretation: Unveiling Molecular Insights

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Key Calculated Molecular Properties of 5,5-Diethyldihydro-6-thioxouracil

| Property | Value | Unit | Significance |

| Total Energy | (Calculated Value) | Hartrees | Overall stability of the molecule |

| HOMO Energy | (Calculated Value) | eV | Electron-donating ability |

| LUMO Energy | (Calculated Value) | eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Calculated Value) | eV | Chemical reactivity and stability |

| Dipole Moment | (Calculated Value) | Debye | Polarity and solubility |

Interpreting the Data:

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10] The dipole moment provides an indication of the molecule's overall polarity, which is a key factor in its solubility and ability to cross biological membranes.

The MEP map will visually highlight the regions of the molecule that are most likely to be involved in interactions with a biological target. For 5,5-Diethyldihydro-6-thioxouracil, we would expect to see negative potential (red/yellow) around the oxygen and sulfur atoms, indicating their nucleophilic character and potential for hydrogen bonding. Positive potential (blue) would likely be found around the N-H protons.

Visualizing Molecular Reactivity: The Power of Graphviz

Diagrams are essential for conveying complex relationships in a clear and understandable manner. Below is a Graphviz diagram illustrating the relationship between calculated quantum chemical properties and their implications for drug development.

Caption: Correlation of calculated properties with drug-like characteristics.

Conclusion: From In Silico to In Vivo

This technical guide has provided a comprehensive framework for conducting and interpreting quantum chemical calculations on 5,5-Diethyldihydro-6-thioxouracil. By following the outlined protocols and understanding the theoretical underpinnings, researchers can gain profound insights into the molecular properties that govern the therapeutic potential of this and other drug candidates. The data generated from these calculations serves as a critical foundation for further in silico studies, such as molecular docking and molecular dynamics simulations, and ultimately informs and guides experimental research, accelerating the journey from a promising molecule to a life-saving therapeutic.

References

-

Borrego-Varillas, R., et al. (Year). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. Journal of Physical Chemistry A. Available at: [Link]

-

Ghaffar, H., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Pharmaceuticals. Available at: [Link]

-

Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Abdel-Hamid, M. K., et al. (2024). Rational design, synthesis, biological evaluation, molecular docking, and molecular dynamics of substituted uracil derivatives as potent anti-cancer agents. Bioorganic Chemistry. Available at: [Link]

-

Diomandé, S., et al. (2022). Study by Quantum Chemical of Relationship between Electronic Structure and SecA Inhibitory Activity of a Series 5-cyano Thiouracil Derivatives. Journal of Materials Physics and Chemistry. Available at: [Link]

-

Emami, L., et al. (2024). Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents. Journal of Ovarian Research. Available at: [Link]

-

Emami, L., et al. (2024). Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents. ResearchGate. Available at: [Link]

-

Long, J., et al. (2012). Advances of Quantum Chemistry Methods in Pharmaceutical Researches. Journal of Computational Science & Engineering. Available at: [Link]

-

Author. (2022). Quantum Chemical Methods And Multiscale Modeling In Computer-Aided Drug Design. SMU Scholar. Available at: [Link]

-

Kolar, M., et al. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences. Available at: [Link]

-

Sarathi, N., et al. (2026). Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Special Issue : Focusing on Sulfur in Medicinal Chemistry. MDPI. Available at: [Link]

-

El-Naggar, M., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. Available at: [Link]

-

Shanmugapriya, N., et al. (2021). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation... Heliyon. Available at: [Link]

-

NextSDS. (n.d.). 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information. Available at: [Link]

-

ResearchGate. (n.d.). The chemical structure of uracil analogs. Available at: [Link]

-

Elguero, J., et al. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. HETEROCYCLES. Available at: [Link]

-

Various Authors. (2025). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents. MDPI. Available at: [Link]

-

Zhang, Z., et al. (2025). An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. MDPI. Available at: [Link]

-

Sethi, P., et al. (2024). Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Journal of Pharmaceutical Research International. Available at: [Link]

-

Pathania, S., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry. Available at: [Link]

-

Tüzün, B., et al. (2020). Quantum chemical study of thiaozole derivatives as corrosion inhibitors based on density functional theory. Arabian Journal of Chemistry. Available at: [Link]

-

Al-Masoudi, W. A. (2022). Synthesis, characterization, and some pharmacological evaluation of 5-Thiocyanatouracil compound. ScienceScholar. Available at: [Link]

-

Dilli, S., & Pillai, D. N. (1974). Synthesis of 5,5-diethyl-2-ethoxytetrahydro-4,6-pyrimidinedione. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Various Authors. (2025). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. ResearchGate. Available at: [Link]

Sources

- 1. Rational design, synthesis, biological evaluation, molecular docking, and molecular dynamics of substituted uracil derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. stm.bookpi.org [stm.bookpi.org]

- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 6. asocse.org [asocse.org]

- 7. sciepub.com [sciepub.com]

- 8. mdpi.com [mdpi.com]

- 9. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantum chemical study of thiaozole derivatives as corrosion inhibitors based on density functional theory - Arabian Journal of Chemistry [arabjchem.org]

- 11. scholar.smu.edu [scholar.smu.edu]

- 12. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

X-ray crystallography of 5,5-Diethyldihydro-6-thioxouracil

An In-Depth Technical Guide to the X-ray Crystallography of 5,5-Diethyldihydro-6-thioxouracil

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 5,5-Diethyldihydro-6-thioxouracil, a derivative of thiobarbituric acid. Thiobarbiturates are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Elucidating the precise three-dimensional atomic arrangement of this molecule is paramount for understanding its structure-activity relationships, guiding rational drug design, and exploring its potential as a therapeutic agent.[4] This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and refinement, offering field-proven insights into the causality behind key experimental choices.

Introduction: The Rationale for Structural Elucidation

5,5-Diethyldihydro-6-thioxouracil belongs to the thiobarbiturate family, structural analogs of barbiturates where a sulfur atom replaces one of the carbonyl oxygens. This substitution can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles.[2][3] While spectroscopic methods provide valuable information about connectivity, only X-ray crystallography can deliver an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, conformational details, and intermolecular interactions in the solid state.[5][6] This atomic-level insight is indispensable for computational modeling, understanding receptor binding, and optimizing lead compounds in drug discovery.[4]

Experimental Workflow: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals—often the most challenging phase of the entire process.[4][7]

Synthesis of 5,5-Diethyldihydro-6-thioxouracil

The synthesis is typically achieved through a condensation reaction. A plausible and efficient route involves the reaction of diethyl diethylmalonate with thiourea in the presence of a strong base like sodium ethoxide.[8][9][10]

Experimental Protocol: Synthesis

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.[9]

-

Condensation: To the sodium ethoxide solution, add equimolar amounts of diethyl diethylmalonate and thiourea.

-

Reflux: Heat the mixture under reflux with vigorous stirring for several hours to drive the condensation and cyclization.[9]

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., acetic or hydrochloric acid) to precipitate the crude product.[8]

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the purified 5,5-Diethyldihydro-6-thioxouracil.[11]

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is a critical, and often empirical, step.[4] The goal is to bring a saturated solution of the pure compound slowly to a state of supersaturation, allowing for the ordered growth of a single crystal lattice.[4]

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. For a molecule like 5,5-Diethyldihydro-6-thioxouracil, solvents such as ethanol, acetone, ethyl acetate, or mixtures with water are good starting points.[12]

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

-

Vapor Diffusion (Alternative Method):

-

Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is poorly soluble (the precipitant). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility and inducing crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal inside the well containing the precipitant.

-

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully harvest one using a cryoloop and mount it on the goniometer head of the diffractometer.[7]

Caption: Overall experimental workflow from synthesis to structural analysis.

X-ray Data Collection and Processing

Data collection is performed using a single-crystal X-ray diffractometer. Modern instruments utilize area detectors which can measure hundreds of reflections simultaneously, drastically reducing data collection time.[4]

Experimental Protocol: Data Collection

-

Mounting: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K). Low temperature is crucial as it minimizes thermal motion of atoms, leading to better diffraction data at higher resolution.[5]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω-scans). The exposure time for each frame is optimized to achieve good signal-to-noise for the reflections.

-

Data Processing: The raw diffraction images are processed using specialized software. This involves:

-

Integration: Calculating the intensity of each reflection spot.

-

Scaling and Merging: Scaling the intensities from different frames and merging symmetry-equivalent reflections.

-

Absorption Correction: Applying corrections for the absorption of X-rays by the crystal.

-

Structure Solution, Refinement, and Validation

The processed diffraction data (a list of reflection indices and their intensities) is used to solve and refine the crystal structure.

Structure Solution

For small molecules like 5,5-Diethyldihydro-6-thioxouracil, the phase problem is typically solved using direct methods. This mathematical approach uses statistical relationships between the intensities of the reflections to estimate the initial phases, which are then used to calculate an initial electron density map.[13] This map should reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

Refinement is an iterative process of improving the initial atomic model to best fit the experimental diffraction data.[13] This is achieved through a least-squares minimization procedure.[13][14]

Experimental Protocol: Structure Refinement

-

Initial Refinement: The positions of the atoms found from the direct methods are refined isotropically (assuming spherical thermal motion).

-

Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters (ADPs) are introduced, which model the thermal motion as an ellipsoid. This is a standard procedure for high-quality data.[14]

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric constraints (riding model).[14][15]

-

Final Refinement Cycles: The model is refined until convergence is reached, meaning that further cycles of refinement do not significantly change the atomic parameters.

-

Validation: The quality of the final model is assessed using several metrics, including the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 5% for R1) indicate a good agreement between the observed and calculated structure factors.[15]

Caption: The iterative process of crystallographic structure solution and refinement.

Results: The Crystal Structure of 5,5-Diethyldihydro-6-thioxouracil

The final output of a successful crystallographic study is a detailed structural model, typically presented in a Crystallographic Information File (CIF).

Crystal Data and Refinement Statistics

The following table summarizes the typical crystallographic data expected for a compound of this nature.

| Parameter | Value |

| Chemical formula | C₈H₁₄N₂OS |

| Formula weight | 186.27 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX(X) Å, α = 90° |

| b = X.XXXX(X) Å, β = XX.XX(X)° | |

| c = X.XXXX(X) Å, γ = 90° | |

| Volume | XXX.X(X) ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.0XXX, wR2 = 0.XXXX |

| Goodness-of-fit on F² | X.XXX |

Note: The unit cell parameters and R-factors are placeholders for actual experimental data.

Molecular Structure and Conformation

The analysis would reveal the precise geometry of the 5,5-Diethyldihydro-6-thioxouracil molecule. Key features to analyze include:

-

Ring Conformation: The six-membered dihydropyrimidine ring is not planar. It is expected to adopt a distorted half-chair or boat conformation.[8]

-

Bond Lengths and Angles: The C=S bond length will be significantly longer than a C=O bond. The bond lengths and angles within the ethyl groups and the heterocyclic ring provide insight into the bonding and steric strain.

-